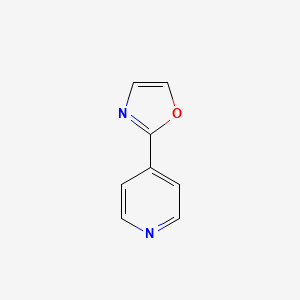

2-(Pyridin-4-yl)oxazole

説明

Significance of Pyridine (B92270) and Oxazole (B20620) Heterocycles in Contemporary Chemical Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their ring(s), are fundamental to organic and medicinal chemistry. ontosight.ainih.gov Among these, pyridine and oxazole moieties are particularly prominent.

The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a cornerstone in drug design and synthesis. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which can enhance the pharmacokinetic properties of drug candidates. nih.gov Furthermore, the pyridine scaffold is known for its chemical stability and offers multiple sites for functionalization, allowing for the creation of diverse molecular libraries. nih.gov This versatility has led to the incorporation of the pyridine nucleus in over 7,000 existing drug candidates and numerous FDA-approved drugs for a wide range of diseases, including cancer and central nervous system disorders. nih.gov

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. nih.gov This scaffold is also a key building block in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The oxazole nucleus is considered a "privileged" structure because it can interact with various biological receptors and enzymes through diverse non-covalent bonds. nih.gov Its chemical properties are sometimes considered intermediate between furan (B31954) and pyridine, making it a useful bioisostere in drug design.

Rationale for Focused Research on 2-(Pyridin-4-yl)oxazole Scaffolds

The rationale for focusing research on the this compound scaffold stems from the strategic combination of the beneficial properties of its two constituent heterocycles. Linking the electron-deficient pyridine ring to the oxazole core creates a unique electronic and structural profile that is of significant interest in the design of new functional molecules.

The pyridin-4-yl group, in particular, is noted for its potential to enhance aqueous solubility and engage in specific hydrogen bonding interactions with biological targets, such as protein kinases. beilstein-journals.org This has made the this compound framework an attractive starting point for the development of enzyme inhibitors. Research into derivatives has shown that this scaffold can serve as a core for potent therapeutic agents. For example, derivatives like 2-(pyrimidin-4-yl)oxazole-4-carboxamides have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, which are significant targets in cancer therapy. glpbio.com Similarly, complex derivatives incorporating the this compound moiety have demonstrated potent inhibition of enzymes like Aurora kinase A (AURKA), another key target in oncology. jetir.org The promising biological activity of these more complex derivatives underscores the therapeutic potential of the core this compound scaffold, justifying focused research into its synthesis, properties, and further applications.

| Derivative Class | Target | Observed Activity | Reference |

|---|---|---|---|

| 2-(Pyrimidin-4-yl)oxazole-4-carboxamides | EGFRWT and EGFRT790M Kinases | IC50 values ranging from 0.10 to 9.83 µM against various human cancer cell lines. | glpbio.com |

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | Aurora Kinase A (AURKA) | Inhibitor with IC50 values between 1 and 50 nM. | jetir.org |

Historical Context of Oxazole Chemistry Relevant to this compound

The development of molecules like this compound is built upon a long history of advancements in heterocyclic chemistry, particularly in the synthesis of oxazoles and pyridyl-containing compounds.

The chemistry of oxazoles has been established for over a century, with the first synthesis of an oxazole derivative dating back to the late 19th century. solubilityofthings.com Since then, a variety of synthetic methods have been developed to construct the oxazole ring, each with its own advantages and applications. Some of the classical and most significant methods include:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones and is one of the most common routes to 2,5-disubstituted oxazoles.

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this method produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. ias.ac.in

van Leusen Reaction: Developed in 1972, this is a highly versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). solubilityofthings.com It is prized for its mild reaction conditions and broad substrate scope. solubilityofthings.com

More recent advancements have focused on developing more efficient, one-pot, and environmentally friendly "green" synthetic approaches, often employing novel catalysts to improve yields and expand the diversity of accessible oxazole derivatives. solubilityofthings.com

| Synthesis Method | Year of Discovery/Development | Key Reactants | Typical Product |

|---|---|---|---|

| Fischer Oxazole Synthesis | 1896 | Cyanohydrin and Aldehyde | 2,5-Disubstituted Oxazoles |

| Robinson-Gabriel Synthesis | c. 1909 | α-Acylamino Ketone | 2,5-Disubstituted Oxazoles |

| van Leusen Reaction | 1972 | Aldehyde and TosMIC | 5-Substituted Oxazoles |

The synthesis of pyridyl-containing heterocycles has evolved significantly, driven by their immense value in medicinal chemistry and materials science. nih.gov Initially isolated from natural sources, pyridine and its derivatives are now accessible through numerous synthetic methodologies. nih.gov Classic methods like the Hantzsch pyridine synthesis have been complemented by a vast array of modern techniques, including transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). nih.govbeilstein-journals.org These modern methods allow for the precise and efficient fusion or connection of pyridine rings to other carbo- and heterocyclic systems, including oxazoles. The development of these sophisticated synthetic tools has been crucial for creating complex molecules like this compound and its derivatives, enabling chemists to fine-tune their properties for specific applications. beilstein-journals.org The fusion of heterocyclic rings often leads to rigid, planar structures that can interact more efficiently with biological targets, making them highly valued in the development of advanced pharmaceuticals. rsc.org

Structure

3D Structure

特性

IUPAC Name |

2-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZMUSLZZNHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395937 | |

| Record name | Pyridine, 4-(2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5998-92-5 | |

| Record name | Pyridine, 4-(2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 4 Yl Oxazole and Its Functionalized Derivatives

Classical and Established Synthetic Routes

Traditional methods for oxazole (B20620) synthesis have been adapted for the preparation of pyridyl-substituted derivatives. These routes often involve the cyclization of acyclic precursors under specific reaction conditions.

Adaptations of Robinson-Gabriel Synthesis for Pyridyl Oxazoles

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the cyclodehydration of 2-acylamino ketones. ijpsonline.comwikipedia.orgpharmaguideline.com For the synthesis of 2-(pyridin-4-yl)oxazole, this would conceptually involve the cyclization of an N-(α-ketoacyl)isonicotinamide. The general mechanism proceeds via the protonation of the acylamino keto moiety, followed by intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. ijpsonline.com While traditionally employing strong dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride, which can lead to lower yields, the use of polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range for some oxazole syntheses. ijpsonline.com

Specific adaptations for pyridyl oxazoles would necessitate the preparation of the requisite 2-acylamino ketone precursor bearing a pyridin-4-yl group. For instance, the reaction of isonicotinoyl chloride with an aminoketone would provide the necessary starting material. The subsequent cyclization under acidic conditions would then yield the target this compound.

| Starting Material (General) | Dehydrating Agent | Product | Typical Yield (%) |

| 2-Acylamino ketone | H₂SO₄, POCl₃, PCl₅ | 2,5-Disubstituted oxazole | Low |

| 2-Acylamino ketone | Polyphosphoric Acid | 2,5-Disubstituted oxazole | 50-60 |

Bredereck Reaction Applications in Oxazole Synthesis

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com In the context of synthesizing this compound derivatives, isonicotinamide (B137802) would serve as the amide component, reacting with an appropriate α-haloketone. This method is recognized for being an efficient and economical process for oxazole synthesis. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as starting materials. ijpsonline.com

The general scheme involves the nucleophilic attack of the amide oxygen on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration sequence to afford the oxazole ring. The choice of the α-haloketone determines the substitution at the 4- and 5-positions of the resulting oxazole.

| Amide Component | Ketone Component | Product |

| Isonicotinamide | α-Haloketone | Functionalized this compound |

| Isonicotinamide | α-Hydroxyketone | Functionalized this compound |

Fischer Oxazole Synthesis and Analogous Approaches

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org For the synthesis of this compound, one could envision a reaction between the cyanohydrin of a suitable aldehyde and pyridine-4-carboxaldehyde. The reaction proceeds in a mild environment and is fundamentally a dehydration process involving the rearrangement of the reacting groups. ijpsonline.comwikipedia.org

The mechanism entails the formation of an intermediate upon the reaction of the cyanohydrin and the aldehyde in an ethereal solution saturated with dry HCl gas. This intermediate then undergoes cyclization and dehydration to yield the oxazole ring. The product typically precipitates as a hydrochloride salt, which can be neutralized to the free base. wikipedia.org

Modern and Catalytic Synthetic Strategies

Contemporary approaches to the synthesis of this compound and its derivatives often rely on transition-metal catalysis, which offers advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cyclization and Arylation Reactions

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic systems, including oxazoles. These methods can involve the formation of the oxazole ring itself or the coupling of a pre-formed oxazole with a pyridine (B92270) moiety.

A notable palladium-catalyzed approach involves the oxidative cyclization for the synthesis of trisubstituted oxazoles. While not a direct synthesis of the parent this compound, these methods highlight the potential for palladium catalysis in constructing the oxazole core with subsequent functionalization. For instance, a novel Pd-catalyzed/Cu-mediated oxidative cyclization has been developed, which is thought to proceed through the cascade formation of C-N and C-O bonds.

Direct arylation reactions are also a prominent strategy. This involves the coupling of a C-H bond of an oxazole with a halo-pyridine. For example, the direct C-H heteroarylation of oxazoles with chloropyrazines has been reported using a Pd(PPh₃)₄ catalyst. beilstein-journals.org This principle can be extended to the arylation of an oxazole at the C2 position with a 4-halopyridine to furnish this compound.

| Oxazole Substrate | Pyridine Partner | Catalyst System | Product |

| Oxazole | 4-Halopyridine | Pd(PPh₃)₄ / Base | This compound |

| 4-Substituted oxazole | Aryl bromide | Pd(PPh₃)₄ / CuI / KOH | 2-Aryl-4-substituted-oxazole |

Direct C-H activation has become a highly attractive and atom-economical strategy for the synthesis of complex molecules. nih.gov In the context of this compound synthesis, this can be envisioned in two primary ways: C-H activation of a pre-formed oxazole ring followed by coupling with a pyridine derivative, or C-H activation of a pyridine ring followed by reaction with a suitable oxazole precursor.

Palladium-catalyzed direct arylation of oxazoles at the C2 or C5 position with aryl halides is a well-established methodology. organic-chemistry.org By selecting appropriate ligands and reaction conditions, high regioselectivity can be achieved. For the synthesis of this compound, the C2-H bond of oxazole could be directly coupled with a 4-halopyridine, such as 4-iodopyridine (B57791) or 4-bromopyridine, in the presence of a palladium catalyst and a suitable base.

Conversely, C-H functionalization of the pyridine ring can also be employed. While the inherent electronic properties of pyridine can make selective C-H activation challenging, various strategies have been developed to overcome this. nih.govnih.gov These methods could potentially be adapted to introduce an oxazole or a precursor group at the 4-position of the pyridine ring.

| C-H Activation Site | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Oxazole C2-H | 4-Halopyridine | Pd(OAc)₂ or other Pd(II) source | Phosphine (B1218219) or N-heterocyclic carbene | K₂CO₃, Cs₂CO₃, etc. | Dioxane, Toluene (B28343), etc. |

| Pyridine C4-H | Oxazole derivative or precursor | Pd(OAc)₂ or other Pd(II) source | Directing group assisted | Various | Various |

Suzuki-Miyaura Coupling for Substituted Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including those containing heteroaromatic rings like pyridine and oxazole. nih.govresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of this compound and its derivatives, this can be approached by coupling a pyridylboronic acid derivative with a halogenated oxazole or, conversely, an oxazolylboronate with a halogenated pyridine. researchgate.netresearchgate.net

Highly active catalyst systems have been developed to efficiently process challenging combinations of aryl halides and boronic acids, including heteroaryl substrates. nih.gov The difficulty in coupling 2-substituted nitrogen-containing heteroaryl organoboranes can be overcome with specifically designed techniques. nih.gov Catalysts based on palladium with phosphine or phosphite (B83602) ligands are highly effective. nih.govnih.gov For instance, the coupling of 2-pyridylboronates with aryl bromides and chlorides has been successfully achieved using a catalyst system of Pd₂(dba)₃ and specific phosphine ligands. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid derivative. nih.gov

An iterative two-step strategy for creating C2-C4' linked poly-oxazoles has been developed, which utilizes a Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate as a key step to append bis-oxazole moieties. researchgate.net Furthermore, one-pot procedures that combine oxazole synthesis with a subsequent Suzuki-Miyaura coupling have been developed to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Ref |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine | KF | Dioxane | 110 | Good to Excellent | nih.gov |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | 65-100 | Modest to Good | nih.gov |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for the synthesis of oxazoles. thieme-connect.deresearchgate.net These methods often proceed through different mechanistic pathways, including annulation and oxidative coupling reactions. thieme-connect.deorganic-chemistry.org A notable copper-catalyzed approach involves a [3+2] annulation/olefination cascade between amides and I(III)/P(V)-hybrid ylides to produce 2,4-disubstituted oxazoles. thieme-connect.de This method avoids the use of potentially hazardous α-diazoketones. thieme-connect.de

Another strategy involves the copper-catalyzed synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids, using reagents like Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org Copper catalysts, such as copper(I) iodide (CuI), are also used in coupling reactions that can be part of a one-pot sequence for oxazole synthesis. thieme-connect.de Additionally, a simple and efficient protocol for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids has been developed using copper-catalyzed dual oxidation, a strategy that could potentially be adapted for oxazole synthesis. nih.gov

Table 2: Examples of Copper-Catalyzed Oxazole Synthesis

| Copper Salt | Reactants | Key Features | Yield | Ref |

|---|---|---|---|---|

| Cu(acac)₂ | Amides and I(III)/P(V)-hybrid ylides | [3+2] Annulation/Olefination cascade | Up to 98% | thieme-connect.de |

| Cu(NO₃)₂·3H₂O / I₂ | Arylacetylenes and α-amino acids | Involves Kornblum oxidation and decarboxylation/annulation | - | organic-chemistry.org |

Nickel-Catalyzed Reactions

Nickel catalysis provides a powerful tool for forming C-C and C-N bonds, and it has been applied to the synthesis of substituted oxazoles. nih.govnwnu.edu.cnresearchgate.net One method involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents to generate 2-substituted oxazoles. nih.gov This approach offers a complementary strategy to traditional cyclodehydration methods. nih.gov

Nickel catalysts are also effective in Suzuki-Miyaura type couplings. A one-pot synthesis for trisubstituted oxazoles has been reported that utilizes a nickel catalyst for the Suzuki-Miyaura coupling step with boronic acids. ijpsonline.com For functionalizing the pyridine ring, direct C-4 selective addition of pyridine across alkenes and alkynes has been achieved using nickel/Lewis acid cooperative catalysis, a reaction that could be envisioned for introducing precursors for the oxazole ring at the 4-position of pyridine. nih.gov While primarily used for C-N bond formation, Nickel-catalyzed Buchwald-Hartwig amination protocols using catalysts like Ni(dppp)Cl₂ demonstrate nickel's versatility in coupling reactions involving nitrogen heterocycles. nwnu.edu.cnresearchgate.net

Table 3: Nickel-Catalyzed Reactions for Heterocycle Synthesis

| Nickel Catalyst | Reaction Type | Substrates | Outcome | Ref |

|---|---|---|---|---|

| NiCl₂(dppe) / NiCl₂(dppp) | Cross-coupling | 2-Methylthio-oxazole and organozinc reagents | 2-Substituted oxazoles | nih.gov |

| Ni catalyst | Suzuki-Miyaura Coupling | Oxazole intermediate and boronic acids | 2,4,5-Trisubstituted oxazoles | ijpsonline.com |

| Ni(0)/NHC + AlMe₃ | C-4 Alkylation | Pyridine and alkenes/alkynes | 4-Alkylpyridines | nih.gov |

Electrochemically Promoted Synthesis Pathways

Electrochemical synthesis is an emerging green chemistry approach that uses electrical current to drive chemical reactions, often avoiding harsh reagents. rsc.org Electrochemically-mediated oxidative cyclization has been used to afford symmetrical 2,5-diaryl-1,3,4-oxadiazoles from benzohydrazides. researchgate.net This principle of using an electric current to promote cyclization can be extended to oxazole synthesis.

For instance, the electrosynthesis of 1,2-fused benzimidazoles has been developed through a tandem process involving nitro reduction followed by C(sp³)–H amination and condensation in an undivided cell under constant current. rsc.org Such electrochemically driven reductive cyclization pathways could be adapted for the construction of the oxazole ring from suitably functionalized pyridine precursors, offering a one-pot, environmentally benign synthetic route. rsc.org

Microwave-Assisted Organic Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. nih.govwjarr.com The application of microwave irradiation to the synthesis of oxazoles and their derivatives has led to significantly reduced reaction times compared to conventional heating methods. ijpsonline.comacs.orgresearchgate.net

A rapid, one-pot microwave-assisted synthesis of 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been reported, highlighting the efficiency of this method. acs.org The reaction can be performed in environmentally benign solvents like isopropanol, making the process more economical and sustainable. acs.org Microwave irradiation has also been successfully employed in the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles, demonstrating its applicability to pyridyl-substituted heterocycles. nih.gov The direct absorption of microwave energy by the reactant molecules often leads to higher efficiency, especially in solvent-less reactions. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Ref |

|---|---|---|---|---|

| Aldehyde + TosMIC | Several hours | 8 minutes | 96% | acs.org |

| Pyrazole (B372694) carbaldehyde + Hippuric acid | 2.5 - 4 hours | Shorter time | Improved | researchgate.net |

One-Pot and Multicomponent Reactions for Enhanced Efficiency

One such method is a three-component reaction that proceeds through an amidation-coupling-cycloisomerization (ACCI) sequence to generate 2,5-disubstituted oxazoles. thieme-connect.de The van Leusen reaction, which typically involves an aldehyde and TosMIC, can be performed in a one-pot manner to generate 4,5-disubstituted oxazoles. nih.gov MCRs have also been employed to synthesize complex heterocyclic systems, such as quinazolin-2,4-dione derivatives bearing oxazole moieties. rsc.org These strategies are particularly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. nih.gov

Cascade Reactions for Pyridine-Oxazole Ring Construction

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation. These reactions are highly atom-economical and can rapidly build molecular complexity from simple starting materials. researchgate.net

The construction of the pyridine-oxazole framework can be achieved through cascade sequences. For example, a new regioselective method for the synthesis of 2-aryl-5-benzoylpyridine derivatives has been developed that proceeds via a ring opening and closing cascade (ROCC) mechanism. researchgate.net While not directly forming an oxazole, this demonstrates the power of cascade reactions to construct substituted pyridine rings. A strategy for synthesizing medium-sized lactones and lactams from linear precursors utilizes an internal nucleophilic catalyst to facilitate a cyclisation/ring expansion cascade, a concept that can be applied to heterocycle construction. researchgate.net Such elegant strategies, where the product of one reaction becomes the substrate for the next in the same pot, are ideal for the efficient assembly of complex structures like functionalized 2-(Pyridin-4-yl)oxazoles.

Strategic Incorporation of Pyridyl and Oxazole Moieties

The construction of molecules containing both pyridine and oxazole rings involves strategic synthetic planning to efficiently link or build these heterocyclic systems. The approaches can be broadly categorized into methods that form the oxazole ring onto a pre-existing pyridine structure, or the coupling of discrete pyridine and oxazole-containing precursors.

One prominent strategy involves the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from an aldehyde. nih.gov For instance, a 'propeller-like' pyridyl-oxazole architecture with alternating pyridine and oxazole rings has been synthesized using this method. nih.gov The process begins with the conversion of pyridine aldehydes into their corresponding oxazole derivatives with TosMIC. nih.gov Subsequently, these oxazole-functionalized pyridines can be coupled with other pyridine units, such as 2-bromopyridines, through Pd(II)/Cu(I)-mediated cross-coupling reactions involving C-H activation of the oxazole ring. nih.gov This stepwise approach allows for the controlled assembly of complex oligo(pyridyl-oxazole) structures. nih.gov

Another key strategy is the annulation of an oxazole ring onto a functionalized pyridine or a related nitrogen-containing heterocycle like pyrimidine (B1678525). core.ac.uk The synthesis of oxazolo[4,5-d]pyrimidines, for example, can be achieved by starting with a 4-amino-5-hydroxypyrimidine and cyclizing it with a suitable one-carbon source, such as an ester or carboxylic acid, to form the fused oxazole ring. core.ac.uk Conversely, it is also possible to start with a functionalized oxazole and build the pyrimidine ring onto it. core.ac.uk These annulation strategies are fundamental in creating fused bicyclic systems where the electronic and steric properties of the two rings are intimately connected.

The incorporation of these moieties is also central to the development of new bioactive agents. rsc.orgnih.gov For example, new compounds have been synthesized that attach pyrazole and/or oxazole moieties to a quinazolin-2,4-dione core. rsc.org Similarly, researchers have designed and synthesized novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles that also contain an imidazole (B134444) fragment, based on the principle of combining active substructures to create molecules with enhanced biological properties. nih.gov These examples highlight a broader strategy in medicinal chemistry where pyridyl and oxazolyl groups are incorporated as key pharmacophores into larger molecular frameworks. nih.gov

Synthesis of Chiral Oxazole Systems (e.g., Pyridinooxazolines)

Pyridinooxazolines (PyOX) are a significant class of chiral ligands that have been widely employed in asymmetric catalysis. researchgate.netsci-hub.se Their synthesis is crucial for the development of new enantioselective transformations. These C1-symmetric ligands coordinate to metal centers through the nitrogen atoms of both the pyridine and the oxazoline (B21484) rings, creating a defined chiral environment for catalysis. researchgate.net

The most common and direct method for synthesizing chiral pyridinooxazolines involves the condensation of a chiral β-amino alcohol with a pyridine-2-carbonyl derivative (such as an ester, acid chloride, or nitrile). A greener, microwave-assisted protocol has been developed for rapidly accessing chiral oxazolines from aryl nitriles and chiral β-amino alcohols, offering advantages such as high speed, convenience, and excellent yields under solvent-free conditions. rsc.org

A notable example is the synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine, a chiral pyridine bis(oxazoline) ligand, often referred to as a PyBOX ligand. nih.gov This synthesis is achieved by reacting pyridine-2,6-dicarbonyl dichloride with a chiral amino alcohol, (R)-2-amino-4-phenylbutan-1-ol, in the presence of a catalyst like anhydrous zinc chloride. nih.gov The reaction mixture is heated to reflux, and the resulting ligand is purified via column chromatography. nih.gov

Furthermore, novel libraries of pyridine-oxazolines have been synthesized with various substituents to fine-tune their steric and electronic properties for specific catalytic applications. rsc.org These chiral ligands have proven effective in a multitude of asymmetric reactions, demonstrating their potential for future development in new catalytic methodologies. researchgate.netsci-hub.se

Asymmetric Synthetic Approaches

The development of asymmetric synthetic routes to chiral pyridinooxazolines and related systems is paramount for their application in enantioselective catalysis. Several advanced strategies have been established to achieve high levels of stereocontrol.

One powerful method is the catalytic asymmetric Heine reaction. rsc.org This approach has been used to synthesize a library of chiral pyridine-oxazolines from meso-N-(2-picolinoyl)-aziridines. rsc.org The reaction is catalyzed by a chiral ytterbium(III)–N,N′-dioxide complex, yielding the desired products in good yields and with high enantioselectivities. rsc.org

Another strategy involves the use of chiral ligands to induce asymmetry. Pyridinooxazoline (pymox) ligands themselves are used to create chiral metal complexes that can catalyze other reactions enantioselectively. For example, half-sandwich rhodium complexes, [RhCl(pymox)Cp*][SbF6], have been synthesized as single diastereomers. nih.gov These complexes, after activation, become highly effective and enantioselective catalysts for reactions like the Diels-Alder reaction between methacrolein (B123484) and cyclopentadiene. nih.gov

Metal-free catalysis also offers a viable pathway. A direct enantioselective route to pyrazolidines has been developed using a chiral amine-catalyzed Michael/hemiaminal cascade reaction between a hydrazine (B178648) compound and an α,β-unsaturated aldehyde. nih.gov Similarly, N-heterocyclic carbene (NHC) catalysis has been employed in the oxidative [3+3] annulation of enals with pyrazol-5-amines to produce a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org This reaction proceeds under mild conditions and has a broad substrate scope. rsc.org

The following table summarizes selected asymmetric synthetic approaches for chiral pyridine-oxazoline systems and related heterocycles.

| Method | Catalyst / Reagent | Starting Materials | Product Type | Yield | Enantioselectivity (ee or er) | Ref |

| Asymmetric Heine Reaction | Chiral Ytterbium(III)–N,N′-dioxide complex | meso-N-(2-picolinoyl)-aziridines | Chiral Pyridine-oxazolines | Good | High | rsc.org |

| Diels-Alder Reaction | [Rh(OH2)(pymox)Cp*]2+ | Methacrolein, Cyclopentadiene | Chiral Cycloadducts | Not specified | Enantioselective | nih.gov |

| Oxidative [3+3] Annulation | N-Heterocyclic Carbene | Enals, Pyrazol-5-amines | Chiral Pyrazolo[3,4-b]pyridin-6-ones | Excellent | Excellent | rsc.org |

| Michael/Hemiaminal Cascade | Chiral Amine | α,β-Unsaturated Aldehyde, Hydrazine | Chiral Pyrazolidines | 66% | 58:42 dr | nih.gov |

Scalable Synthesis and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives requires robust, efficient, and cost-effective methodologies. Process optimization focuses on improving reaction conditions, minimizing waste, and ensuring the practicality of the synthesis for industrial application.

A highly practical and scalable method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which could be adapted for this compound. nih.gov This approach utilizes a stable triflylpyridinium reagent to activate the carboxylic acid in situ. nih.gov The activated intermediate is then trapped with an isocyanide derivative to form the oxazole ring. nih.gov This method demonstrates excellent functional group tolerance and has been successfully applied to the gram-scale production of related compounds. nih.gov A key advantage for process optimization is the ability to recover and reuse the base (DMAP), which enhances the cost-effectiveness of the protocol. nih.gov

The scalability of a synthetic route is a critical consideration. For instance, the N-heterocyclic carbene-catalyzed synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones is noted for being easily scalable, which is a significant advantage for potential industrial applications. rsc.org

Key factors in process optimization for oxazole synthesis include:

Starting Material Accessibility: Utilizing readily available and inexpensive starting materials, such as carboxylic acids instead of pre-activated derivatives like acid chlorides. nih.gov

Reaction Efficiency: Achieving high yields in short reaction times. Microwave-assisted synthesis, for example, can significantly reduce reaction times for oxazoline formation. rsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalyst and Reagent Recovery: Implementing procedures for the recovery and reuse of expensive catalysts or reagents to reduce costs and environmental impact. nih.gov

Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, which are more amenable to large-scale operations.

By focusing on these principles, synthetic routes for this compound can be optimized to be not only efficient in the lab but also viable for large-scale industrial production.

Mechanistic Elucidation of Reactions Involving 2 Pyridin 4 Yl Oxazole

Reaction Mechanism Studies of Oxazole (B20620) Ring Formation

The formation of the oxazole ring is fundamentally a cyclodehydration or an oxidative cyclization process. The specific mechanism is highly dependent on the chosen synthetic route, starting materials, and reaction conditions. Key approaches include classical condensation reactions and modern catalytic transformations, each featuring distinct intermediates and transition states.

The identification and characterization of transient intermediates are paramount to elucidating the step-by-step process of oxazole ring formation. Various synthetic methodologies proceed through unique intermediate species.

In the classic Robinson-Gabriel synthesis , the reaction commences with an α-acylamino ketone. wikipedia.orgsynarchive.com The mechanism is generally understood to involve the protonation of one of the carbonyl groups, which facilitates an intramolecular nucleophilic attack by the oxygen of the other carbonyl to form a cyclic hemiacetal-like intermediate, often referred to as a hydroxydihydrooxazole or oxazoline (B21484) tautomer. ijpsonline.com Subsequent dehydration of this cyclic intermediate, driven by a strong acid catalyst such as sulfuric acid or polyphosphoric acid, leads to the aromatic oxazole ring. ijpsonline.compharmaguideline.com

The van Leusen oxazole synthesis , which couples an aldehyde with tosylmethyl isocyanide (TosMIC), proceeds through a distinct set of intermediates. nih.gov The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form a 5-hydroxy-4,5-dihydrooxazole (oxazoline) intermediate. nih.govresearchgate.net The final step involves the base-mediated elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the 5-substituted oxazole. nih.gov

Modern catalytic methods also feature unique intermediates. For instance, in a one-pot synthesis starting directly from carboxylic acids, an acylpyridinium salt can be generated in situ by activating the carboxylic acid. nih.govacs.org This highly electrophilic intermediate is then trapped by a deprotonated isocyanoacetate, leading to a cyclization precursor that readily forms the oxazole ring. nih.govacs.org

Table 1: Key Intermediates in Different Oxazole Synthesis Pathways

| Synthesis Method | Starting Materials | Key Intermediate(s) | Driving Force for Aromatization |

|---|---|---|---|

| Robinson-Gabriel | α-Acylamino ketone | Hydroxydihydrooxazole | Acid-catalyzed dehydration ijpsonline.compharmaguideline.com |

| van Leusen | Aldehyde, TosMIC | 5-Hydroxy-4,5-dihydrooxazole | Elimination of p-toluenesulfinic acid nih.gov |

| In Situ Activation | Carboxylic acid, Isocyanide | Acylpyridinium salt | Cyclization and elimination nih.govacs.org |

| Gold-Catalyzed | Terminal alkyne, Nitrile | Gold carbene intermediate | [2+2+1] annulation organic-chemistry.org |

A comparative analysis of classical and modern catalytic pathways reveals a significant evolution in the mechanistic approaches to oxazole synthesis.

The Robinson-Gabriel synthesis is a robust, traditional method that relies on a cyclodehydration mechanism. wikipedia.orgsynarchive.com It typically requires harsh conditions, including strong acids (e.g., H₂SO₄, PPA) and often high temperatures to drive the dehydration of the cyclic intermediate. ijpsonline.compharmaguideline.com The core transformation is an intramolecular nucleophilic substitution/elimination sequence. The starting α-acylamino ketone can itself be prepared via methods like the Dakin-West reaction. wikipedia.org

In contrast, modern catalytic pathways offer milder reaction conditions and often proceed through entirely different mechanistic paradigms. These methods frequently involve transition metals like gold, copper, or palladium and can utilize oxidative cyclization or C-H functionalization strategies. organic-chemistry.org

Gold-Catalyzed Synthesis: This approach can involve a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org The mechanism is believed to proceed through a gold carbene intermediate, which is mechanistically distinct from the ionic intermediates of the Robinson-Gabriel pathway.

Copper-Catalyzed Synthesis: Copper(II) catalysts can promote the oxidative cyclization of enamides via a vinylic C-H bond functionalization. organic-chemistry.org This pathway avoids the need for pre-functionalized starting materials and proceeds under significantly milder conditions than classical methods.

Palladium-Catalyzed Synthesis: Palladium catalysts can be used in coupling reactions followed by in situ cyclization. For example, the reaction of N-propargylamides with aryl iodides involves a palladium-catalyzed coupling step, which then triggers a spontaneous cyclization to form the oxazole ring. organic-chemistry.org

These catalytic methods often provide higher yields, greater functional group tolerance, and access to a broader range of substituted oxazoles compared to the Robinson-Gabriel synthesis. wikipedia.orgijpsonline.comorganic-chemistry.org

Table 2: Mechanistic Comparison of Oxazole Synthesis Routes

| Feature | Robinson-Gabriel Synthesis | Modern Catalytic Pathways |

|---|---|---|

| Key Transformation | Intramolecular cyclodehydration wikipedia.orgsynarchive.com | Oxidative cyclization, C-H activation, Coupling/cyclization organic-chemistry.org |

| Catalyst/Reagent | Strong protic/Lewis acids (H₂SO₄, PPA) ijpsonline.compharmaguideline.com | Transition metals (Au, Cu, Pd), Iodine organic-chemistry.org |

| Reaction Conditions | Often harsh, high temperatures ijpsonline.com | Typically mild, room or moderate temperature organic-chemistry.org |

| Key Intermediates | Ionic (e.g., protonated carbonyls) ijpsonline.com | Organometallic species, Radicals organic-chemistry.orgnsf.gov |

| Scope | Primarily for 2,5-disubstituted oxazoles pharmaguideline.com | Highly versatile for various substitution patterns organic-chemistry.org |

Radical Pathways in Oxazole Synthesis

While many oxazole syntheses proceed through ionic or pericyclic mechanisms, radical pathways have also been explored. These reactions often involve hypervalent iodine reagents or photochemical methods. For instance, the oxidative cyclization of N-allylamides using (diacetoxyiodo)benzene (B116549) can involve the formation of a free-radical intermediate that reacts with alkenes. nsf.gov

In the context of oxazole formation, hypervalent iodine reagents can mediate the oxidative cyclization of enamides under metal-free conditions. nsf.gov Similarly, the cyclization of N-propargylamides can be achieved using these reagents. While the exact mechanism can be complex and may not be purely radical in all cases, the involvement of single-electron transfer (SET) processes leading to radical intermediates has been proposed in related transformations. nsf.gov These radical cyclizations offer an alternative mechanistic route that can be complementary to traditional ionic pathways.

Ligand-Promoted Mechanistic Insights in Catalytic Transformations

In transition metal-catalyzed syntheses of oxazoles, the ligands coordinated to the metal center play a pivotal role in dictating the reaction's efficiency, selectivity, and even its mechanistic course. The ligand can influence the catalyst's activity through both steric and electronic effects.

For example, in palladium-catalyzed reactions involving N-propargylamides, phosphine (B1218219) ligands such as tri(2-furyl)phosphine (B125338) are employed. organic-chemistry.org These ligands stabilize the palladium center, modulate its reactivity in the catalytic cycle (e.g., oxidative addition and reductive elimination steps), and prevent the precipitation of palladium black.

Quantum Chemical Exploration of Reaction Mechanisms

Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), provides powerful tools for exploring reaction mechanisms at a molecular level. These studies can elucidate transition state structures, calculate activation energy barriers, and validate or challenge proposed mechanistic pathways.

Quantum chemical explorations have been applied to the Robinson-Gabriel reaction, providing detailed insights into the energy profile of the cyclization and dehydration steps. acs.org Such studies can map out the entire reaction coordinate, identifying the rate-determining step and clarifying the role of the acid catalyst in lowering the activation barriers for both the ring-closing and water elimination stages.

Similarly, computational predictions have been used to compare the reactivity of different heterocyclic precursors in cycloaddition/cycloreversion sequences that lead to substituted pyridines, a related class of heterocycles. nih.gov These studies have shown that 1,4-oxazinone precursors have lower cycloaddition activation energies compared to more common triazine precursors, highlighting the predictive power of computational methods in reaction design. nih.gov Applying these techniques to the various catalytic pathways for oxazole synthesis can offer a deeper understanding of ligand effects, regioselectivity, and the precise nature of organometallic intermediates.

An exploration into the chemical behavior of 2-(Pyridin-4-yl)oxazole reveals a rich and varied landscape of reactivity. This heterocyclic compound, featuring both an oxazole and a pyridine (B92270) ring, presents multiple sites for chemical modification, allowing for a diverse range of transformations. The interplay between the electron-deficient pyridine ring and the π-excessive, yet modestly aromatic, oxazole ring governs its chemical character. This article details the reactivity and transformations of this compound derivatives, focusing on reactions involving the oxazole core and the pyridine moiety.

Reactivity and Transformations of 2 Pyridin 4 Yl Oxazole Derivatives

The unique juxtaposition of an azole and an azine ring in 2-(pyridin-4-yl)oxazole derivatives results in complex reactivity. The subsequent sections delineate the principal transformation pathways for this class of compounds.

Coordination Chemistry of 2 Pyridin 4 Yl Oxazole As a Ligand

Design Principles for 2-(Pyridin-4-yl)oxazole-based Ligands

The design of ligands based on the this compound scaffold is guided by the fundamental principles of coordination chemistry, focusing on the electronic and steric properties of the molecule to tailor the characteristics of the resulting metal complexes. The pyridine (B92270) nitrogen is a strong σ-donor, which facilitates robust coordination to a variety of metal ions. The oxazole (B20620) ring, being a five-membered heterocycle, can also participate in coordination, although its donor strength is generally weaker than that of the pyridine ring.

Key design considerations for this compound-based ligands include:

Bidentate Coordination: The ligand can act as a bidentate N,N-donor by coordinating through the pyridine nitrogen and the oxazole nitrogen. This chelation effect leads to the formation of stable five-membered rings with the metal center, enhancing the thermodynamic stability of the complex.

Bridging Capabilities: The linear disposition of the pyridine and oxazole rings allows the ligand to act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Steric Hindrance: The introduction of substituents on either the pyridine or oxazole rings can be used to control the coordination geometry around the metal center. Bulky substituents can prevent the formation of highly coordinated species and can influence the catalytic activity of the resulting complexes by creating specific active site environments.

Electronic Tuning: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups. These modifications can influence the redox potential of the metal center and, consequently, its catalytic properties. For instance, in related pyridyl-triazole ligands, stronger σ-donor properties lead to lower oxidation potentials and more negative reduction potentials of the metal complexes.

The structural framework of related compounds, such as 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole, provides insight into the potential conformations of these types of ligands. In this molecule, the oxazole ring is nearly planar with the pyridyl ring at the 2-position, while the pyridyl rings at the 4- and 5-positions are significantly twisted. This highlights the conformational flexibility that can influence the formation of specific coordination architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-oxazole and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) plays a crucial role in determining the structure and composition of the final product.

While specific examples of transition metal complexes with this compound are not extensively documented in the literature, the synthesis of complexes with analogous pyridyl-oxazoline and pyridyl-triazole ligands is well-established. For instance, a series of rhenium(I) tricarbonyl complexes with 2-(pyridin-2-yl)-4,5-dihydrooxazole (B54324) ligands have been synthesized by reacting the ligand with Re(CO)₅Cl in toluene (B28343) under reflux. These complexes, with the general formula Re(N-N)(CO)₃Cl, are stable yellow solids.

Similarly, the synthesis of copper(II) complexes with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) has been achieved by mixing the ligand with copper(II) perchlorate (B79767) or acetate (B1210297) salts in a methanol/water solution. These reactions yield coordination polymers where the ligand bridges copper centers. It is anticipated that this compound would form similar complexes with a range of transition metals, including but not limited to copper, nickel, zinc, rhenium, and ruthenium.

Table 1: Examples of Synthesized Transition Metal Complexes with Related Pyridyl-Heterocycle Ligands

| Ligand | Metal Precursor | Resulting Complex Formula | Reference |

| 2-(pyridin-2-yl)-4,5-dihydrooxazole | Re(CO)₅Cl | Re(C₈H₈N₂O)(CO)₃Cl | |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(ClO₄)₂ | {Cu(C₁₂H₈N₄O)₂(H₂O)₂(OH)(H₂O)₂.₅}n | |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(OAc)₂ | Ni(C₇H₆N₅S)₂ | |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(OAc)₂ | Cu(C₇H₆N₅S)₂ |

For the related compound, 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole, X-ray crystallography revealed an orthorhombic crystal system. The study highlighted disorder in the oxazole ring, with the oxygen and nitrogen atoms occupying statistically equivalent positions. The dihedral angle between the oxazole ring and the pyridyl ring at the 2-position was found to be 6.920(1)°, indicating a high degree of planarity, which could facilitate π-stacking interactions in metal complexes. In contrast, the pyridyl rings at the 4- and 5-positions were twisted with respect to the oxazole ring, with a dihedral angle of 60.960(2)°.

Applications of this compound Metal Complexes in Catalysis

Metal complexes containing pyridyl-heterocyclic ligands have shown significant promise in various catalytic applications, primarily due to the ability to tune the electronic and steric environment around the metal center.

The electrochemical reduction of carbon dioxide (CO₂) to value-added chemical feedstocks is a critical area of research for addressing climate change and developing sustainable energy sources. Rhenium(I) tricarbonyl complexes containing diimine ligands, including those with pyridyl-oxazoline and pyridyl-triazole moieties, have been extensively studied as electrocatalysts for CO₂ reduction.

Studies on Re(pyridine-oxazoline)(CO)₃Cl complexes have shown that they are active for the electrocatalytic reduction of CO₂ to carbon monoxide (CO). The catalytic process is influenced by the solvent, with higher turnover frequencies observed in acetonitrile (B52724) compared to dimethylformamide or dimethyl sulfoxide. Density functional theory (DFT) calculations on these systems suggest that the rate-determining step is the cleavage of the C-O bond. The catalytic activity of these complexes is comparable to, and in some cases exceeds, that of the well-known Re(bpy)(CO)₃Cl (bpy = 2,2'-bipyridine) catalyst. It is plausible that rhenium complexes of this compound would exhibit similar electrocatalytic activity for CO₂ reduction.

Table 2: Electrocatalytic CO₂ Reduction Data for a Related Rhenium Complex

| Catalyst | Solvent | Turnover Frequency (TOF) | Overpotential (V) | Product | Reference |

| Re(2-(pyridin-2-yl)-4,5-dihydrooxazole)(CO)₃Cl | Acetonitrile | High | Moderate | CO |

Transition metal complexes are the cornerstone of olefin polymerization catalysis. While specific applications of this compound complexes in this area are not well-documented, related systems provide valuable insights. Vanadium complexes containing 2-(1,3-oxazolin-2-yl)pyridine ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and the copolymerization of ethylene with norbornene.

These vanadium catalysts, when activated with an aluminum co-catalyst such as diethylaluminum chloride (AlEt₂Cl), produce high molecular weight polyethylene. The structure of the ligand, including the position of substituents, has a significant impact on the catalytic activity and the properties of the resulting polymer. This suggests that by systematically modifying the structure of this compound-based ligands, it may be possible to develop new catalysts for the synthesis of polyolefins with tailored microstructures and properties. Late transition metal catalysts, such as those based on iron, cobalt, and nickel, with chelating nitrogen-based ligands are also highly active in olefin polymerization, suggesting another potential avenue for the application of this compound metal complexes.

Asymmetric Catalysis (General Principles from Pyridinooxazoline Ligands)

The use of this compound in asymmetric catalysis can be understood through the well-established principles of the broader class of pyridinyloxazoline (PyOx) ligands. These N,N-ligands have become a cornerstone in asymmetric synthesis due to their modular nature, stability, and ability to form effective chiral environments around a metal center. The fundamental design of these ligands involves a pyridine ring and an oxazoline (B21484) ring, which together provide a bidentate coordination scaffold for a transition metal.

The pyridine moiety acts as a σ-donating, π-accepting ligand, while the oxazoline provides a σ-donating nitrogen atom. This combination allows for fine-tuning of the electronic properties of the resulting metal complex. The key to their success in asymmetric catalysis, however, lies in the chiral information embedded within the oxazoline ring. Typically, chiral amino alcohols, which are readily available in both enantiomeric forms, are used to construct the oxazoline ring. This introduces stereogenic centers adjacent to the coordinating nitrogen atom, which effectively dictates the stereochemical outcome of the catalyzed reaction.

The general principles of catalysis using pyridinooxazoline ligands can be summarized as follows:

Chiral Environment: The substituents on the chiral carbon of the oxazoline ring create a sterically defined pocket around the metal's active site. This steric hindrance blocks certain pathways for substrate approach, favoring a specific orientation that leads to the formation of one enantiomer of the product over the other. For instance, bulky substituents like tert-butyl or phenyl groups are often used to maximize this steric control.

Electronic Tuning: The electronic nature of the ligand can be modified by introducing electron-donating or electron-withdrawing groups onto the pyridine ring. This influences the Lewis acidity and reactivity of the metal catalyst, which can be optimized for specific reactions.

Structural Rigidity and Flexibility: The chelate ring formed upon coordination to a metal center provides a rigid and predictable geometry. The design of the ligand backbone, such as in planar-chiral oxazole-pyridine ligands based on a [2.2]paracyclophane scaffold, can further enhance rigidity and steric hindrance, leading to superior chiral induction. dicp.ac.cn

These ligands have been successfully employed in a wide array of metal-catalyzed reactions, demonstrating their versatility. While chiral oxazole-pyridine type ligands have been less exploited than their pyridine-oxazoline counterparts, recent developments have shown their significant potential. dicp.ac.cn The principles learned from the extensive study of pyridinyloxazolines provide a clear framework for the potential application and development of catalysts based on this compound.

| Catalyst Type | Metal | Typical Reactions | Key Ligand Feature |

| Pyridine-Oxazoline (PyOx) | Pd, Cu, Ir, Ru | Allylic Alkylation, Heck Reaction, Hydrosilylation, Conjugate Addition | Chiral center on oxazoline ring |

| Bis(oxazolinyl)pyridine (PyBox) | Sc, Cu, Zn | Diels-Alder, Aldol, Michael Additions | C2-symmetric, tridentate coordination |

| Planar-Chiral Oxazole-Pyridine | Pd | Acetoxylative Cyclization | Planar chirality from backbone |

Supramolecular Assembly and Metal-Organic Frameworks Utilizing this compound

The structure of this compound makes it an excellent candidate for the construction of complex supramolecular assemblies and as a linker in metal-organic frameworks (MOFs). Its utility stems from the distinct coordination properties of its two heterocyclic components: the pyridine ring and the oxazole ring.

The pyridin-4-yl group is a classic building block in crystal engineering and supramolecular chemistry. The nitrogen atom at the 4-position acts as a highly directional hydrogen bond acceptor or a linear coordinator to metal ions. This predictable, linear coordination vector is fundamental in constructing extended networks with specific topologies. Numerous MOFs have been successfully assembled using ligands containing a pyridin-4-yl motif, demonstrating its reliability in forming 1D, 2D, or 3D structures. For example, a 2D MOF has been constructed using 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, where the pyridyl nitrogen coordinates to the metal center, directing the framework's growth. researchgate.net

The oxazole moiety, while a weaker base than pyridine, also possesses a nitrogen atom that can coordinate to a metal center. run.edu.ng This allows the this compound ligand to act in several potential coordination modes:

Monodentate Linker: Primarily using the more basic pyridine nitrogen to form connections, leaving the oxazole nitrogen non-coordinated or available for post-synthetic modification.

Bidentate Chelating Ligand: Using both the pyridine and oxazole nitrogen atoms to chelate a single metal ion. This mode is more likely with the 2-(pyridin-2-yl)oxazole (B8592805) isomer due to the formation of a stable 5-membered chelate ring.

Bidentate Bridging Ligand: The ligand can bridge two different metal centers, using the pyridine nitrogen to coordinate to one and the oxazole nitrogen to another. This is a common mode for building extended porous frameworks.

The combination of these features in a single, relatively rigid molecule is highly advantageous for designing complex architectures. Research on related pyridyloxazole and pyridyloxadiazole systems provides insight into the potential of this compound. For instance, pyridyl polyoxazole and polyoxadiazole compounds have been shown to engage in supramolecular assembly with nucleic acid structures like G-quadruplexes, highlighting the ability of this heterocyclic combination to participate in specific, non-covalent interactions. nih.govmdpi.com Furthermore, isomers like 2-methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (B1321037) have been identified as potential linkers for MOFs. lookchem.com The use of multi-pyridyl oxazole derivatives, such as 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole, in the construction of metal-organic complexes further underscores the utility of the pyridyl-oxazole motif in coordination chemistry. nih.gov

The table below summarizes the key functional groups of this compound and their roles in creating higher-order structures.

| Structural Unit | Potential Role in Assembly | Type of Interaction | Resulting Structure |

| Pyridin-4-yl Nitrogen | Linear Coordinator / H-bond acceptor | Metal Coordination, Hydrogen Bonding | MOFs, Supramolecular Chains |

| Oxazole Nitrogen | Secondary Coordinator / H-bond acceptor | Metal Coordination, Hydrogen Bonding | Chelate Rings, Bridged Networks |

| Aromatic Rings | π-system scaffold | π-π Stacking | Stabilized 3D Architectures |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Pyridin 4 Yl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Pyridin-4-yl)oxazole, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide definitive evidence for its constitution.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six protons on its aromatic rings. The 4-substituted pyridine (B92270) ring typically exhibits a symmetrical AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the pyridine nitrogen (H-2' and H-6') are deshielded and resonate downfield, while the protons meta to the nitrogen (H-3' and H-5') appear at a slightly higher field. For similar 4-substituted pyridine compounds, these signals have been observed around δ 8.8 ppm and δ 8.2 ppm, respectively scielo.br.

The oxazole (B20620) ring contributes two signals from its H-4 and H-5 protons. These protons are in different electronic environments and are expected to appear as distinct singlets or narrowly split doublets. The chemical shifts for these protons are anticipated in the aromatic region, typically between δ 7.0 and δ 8.5 ppm, based on the general electronic characteristics of the oxazole heterocycle.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Pyridine) | ~8.8 | Doublet (d) |

| H-3', H-5' (Pyridine) | ~8.2 | Doublet (d) |

| H-5 (Oxazole) | ~7.8-8.2 | Singlet (s) |

| H-4 (Oxazole) | ~7.2-7.6 | Singlet (s) |

Note: Predicted values are based on analysis of analogous structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The pyridine ring will show signals for C-4' (the substituted carbon), C-2'/C-6', and C-3'/C-5'. The carbon atom attached to the oxazole ring (C-4') is a quaternary carbon and will have a distinct chemical shift. The C-2'/C-6' carbons adjacent to the nitrogen are typically the most deshielded among the pyridine carbons.

The oxazole ring will contribute three signals: C-2 (the point of attachment to the pyridine ring), C-4, and C-5. The C-2 carbon, being part of a C=N-O system and bonded to another aromatic ring, is expected to be significantly downfield. In analogous benzimidazole (B57391) structures, the corresponding carbon appears around δ 149.5 ppm scielo.br. The C-4 and C-5 carbons of the oxazole ring are also found in the aromatic region.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Oxazole) | 160-165 |

| C-5 (Oxazole) | 138-142 |

| C-4 (Oxazole) | 110-115 |

| C-2', C-6' (Pyridine) | 150-155 |

| C-4' (Pyridine) | 138-142 |

| C-3', C-5' (Pyridine) | 120-125 |

Note: Predicted values are based on analysis of analogous structures and general principles of NMR spectroscopy.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H-2'/H-6' and H-3'/H-5' protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon (C-2'/H-2', C-3'/H-3', C-4/H-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include the correlation from the pyridine protons (H-3'/H-5') to the oxazole C-2 carbon, confirming the connectivity between the two heterocyclic rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₈H₆N₂O), the molecular weight is 146.15 g/mol chemscene.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would appear at an m/z (mass-to-charge ratio) of 146. The molecular ions of heterocyclic compounds are often unstable and undergo fragmentation chemguide.co.uk. For oxazole derivatives, characteristic fragmentation pathways include the initial loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da) clockss.org.

A plausible fragmentation pathway for this compound could involve:

M⁺˙ at m/z 146: The intact molecular ion.

Loss of CO: Fragmentation of the oxazole ring could lead to the loss of CO, resulting in a fragment ion at m/z 118.

Loss of HCN: Another common fragmentation for nitrogen-containing heterocycles is the loss of HCN, which would produce a fragment at m/z 119.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often leading to a characteristic pyridyl cation at m/z 78.

If using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 147.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for its aromatic and heterocyclic components.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic (Pyridine & Oxazole) |

| 1610-1580 | C=N stretching | Pyridine & Oxazole |

| 1550-1450 | C=C stretching | Aromatic Ring Vibrations |

| 1250-1100 | C-O-C stretching | Oxazole Ring |

| 1050-1000 | C-O stretching | Oxazole Ring |

| 850-800 | C-H out-of-plane bending | 1,4-disubstituted Pyridine |

Note: Values are typical ranges for the specified functional groups. Data from analogous structures were also considered scielo.br.

The spectrum would be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. A series of sharp peaks in the 1610-1450 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of both the pyridine and oxazole rings. A key diagnostic peak would be the C-O-C stretching vibration from the oxazole ring, typically found in the 1250-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as this compound, exhibit characteristic absorptions in the UV-Vis range. The spectrum is expected to be dominated by high-energy π → π* transitions arising from the conjugated π-electron system extending across both the pyridine and oxazole rings.

For similar pyridyl-substituted oxadiazole compounds, a broad absorption band with a maximum (λₘₐₓ) around 300 nm has been observed and attributed to π-π* transitions researchgate.net. Pyridine itself displays an absorption maximum near 254 nm sielc.com. Therefore, it is anticipated that this compound will show strong absorption bands in the 250-310 nm range, reflecting the electronic structure of the combined aromatic system.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Pyridin-4yl)benzothiazole |

Fluorescence Spectroscopy

There is a lack of published research detailing the fluorescence properties of this compound. Key experimental data, which would typically be presented in this section, are not available. This includes:

Excitation and Emission Wavelengths: The specific wavelengths at which the molecule absorbs and emits light have not been reported.

Quantum Yield: The efficiency of the fluorescence process for this compound is undocumented.

Fluorescence Lifetime: The duration of the excited state before returning to the ground state is unknown.

Without experimental data, a detailed analysis of the fluorescence behavior of this compound cannot be provided.

Table 1: Fluorescence Spectroscopic Data for this compound

| Parameter | Value |

| Excitation Wavelength (λex) | Data not available |

| Emission Wavelength (λem) | Data not available |

| Quantum Yield (ΦF) | Data not available |

| Fluorescence Lifetime (τ) | Data not available |

X-ray Diffraction Studies for Solid-State Structures

A definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases or scientific literature. Therefore, crucial structural parameters remain uncharacterized. Information that is currently unavailable includes:

Crystal System and Space Group: The fundamental symmetry and packing arrangement of the molecule in the solid state are unknown.

Unit Cell Dimensions: The precise dimensions of the repeating unit in the crystal lattice have not been determined.

Bond Lengths and Angles: Exact measurements of the covalent bonds and the angles between them are not available.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing, have not been studied.

The absence of this crystallographic data precludes a detailed discussion and analysis of the solid-state structure of this compound.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Density (calculated) | Data not available |

Computational Chemistry and Theoretical Studies on 2 Pyridin 4 Yl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can predict optimized molecular geometry, vibrational frequencies, and various electronic parameters. irjweb.com

In a typical DFT study on a molecule like 2-(Pyridin-4-yl)oxazole, a functional such as Becke's three-parameter Lee-Yang-Parr (B3LYP) is combined with a basis set like 6-311G++(d,p). irjweb.com These calculations would reveal the most stable conformation of the molecule by minimizing its energy. Key outputs include bond lengths, bond angles, and dihedral angles. For instance, in a study on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT was used to determine the bond angles within the oxazole (B20620) ring and the dihedral angle between the oxazole and the adjacent benzimidazole (B57391) ring. irjweb.com For this compound, a key parameter would be the dihedral angle between the pyridine (B92270) and oxazole rings, which dictates the degree of conjugation and planarity of the system.

DFT is also employed to calculate global reactivity descriptors, which help in understanding the chemical behavior of the molecule. These descriptors are derived from the energies of the frontier molecular orbitals.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for an Oxazole Derivative Note: The following data is for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, used here as an illustrative example. irjweb.com

| Parameter | Description | Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6518 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8083 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.8435 eV |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.23005 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.42175 eV |

| Electrophilicity Index (ω) | µ² / 2η | 2.155 eV |

These parameters indicate that the compound is highly reactive. A small energy gap (ΔE) is associated with high chemical reactivity and low kinetic stability. irjweb.com

Ab initio (from first principles) methods, such as Hartree-Fock (RHF), are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. While often more computationally demanding than DFT for similar accuracy, they provide a rigorous theoretical foundation. These methods are also used to compute optimized geometries, total energies, and vibrational modes. researchgate.net

For example, in a study on 2-amino-1,3,4-thiadiazole, RHF/ab initio calculations with a 6-31G basis set were used to determine the total energies of different tautomeric forms and the transition state for their interconversion. researchgate.net A similar approach for this compound could be used to confirm the ground state geometry and explore potential rotational barriers between the pyridine and oxazole rings.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other species. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO would likely be distributed across the π-conjugated system of both rings, while the LUMO would also be delocalized over this system. The precise distribution would indicate the most probable sites for nucleophilic and electrophilic attack. In a study on 5-(pyridyl)-1,3,4-oxadiazole-2-thiones, the HOMO-LUMO energy gaps were found to be in good agreement with the longest-wavelength absorption bands observed in their experimental UV spectra, demonstrating the predictive power of FMO analysis. nih.gov

Table 2: Illustrative FMO Data for a Related Pyridyl-Oxadiazole Compound Note: The data below is for 5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione, a structurally related compound. nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -6.37 |

| LUMO | -2.25 |

| Energy Gap (ΔE) | 4.12 |

This sizable energy gap suggests a relatively stable molecular structure.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

NBO analysis is particularly useful for studying charge distribution and delocalization (hyperconjugative) interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. youtube.com

The Transition Density Matrix (TDM) is a powerful tool for analyzing the nature of electronic transitions, such as those observed in UV-Vis absorption spectra. arxiv.orgstackexchange.com It provides a visual representation of the electron-hole coherence during an excitation, making it possible to characterize the transition in terms of local excitations (LE) or charge-transfer (CT) character. researchgate.net For a molecule like this compound, TDM analysis would clarify whether the primary electronic transitions are localized on one of the rings or involve a transfer of electron density from the oxazole to the pyridine moiety. acs.org

The Density of States (DOS) spectrum provides a graphical representation of the number of available molecular orbitals at each energy level. By projecting the total DOS onto individual atoms or molecular fragments (Partial Density of States, PDOS), one can determine the contribution of each part of the molecule to the frontier orbitals. For this compound, a DOS analysis would show the relative contributions of the pyridine and oxazole fragments to the HOMO and LUMO, offering further insight into the electronic structure and potential charge transfer upon excitation.

Reaction Pathway and Transition State Calculations